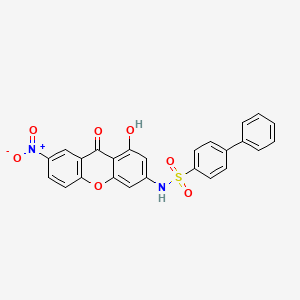

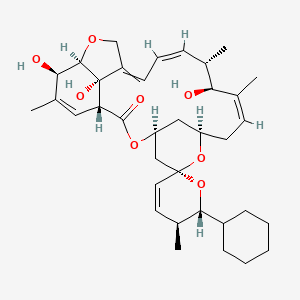

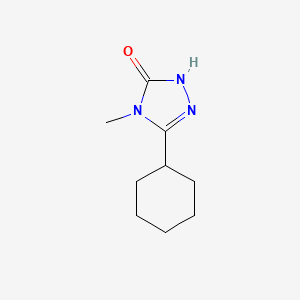

![molecular formula C6H8N4O2S B3006837 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 216955-55-4](/img/structure/B3006837.png)

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been synthesized and studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . The yield was reported to be 60%, with a melting point of 200–202 °C .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR and NMR . For example, the IR spectrum of a similar compound showed peaks at 1688 cm−1 (C=O ester), 2953 cm−1 (C–H), 1517 cm−1 (C=C), 1612 cm−1 (C=N), and 3250 cm−1 (OH) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 2-Aminothiazole reacts violently when nitrated with nitric or nitric-sulfuric acids . It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a similar compound has a melting point of 196–198 °C . The IR spectrum showed peaks at 1696 cm−1 (C=O ester), 3030 cm−1 (C–H), 1506 cm−1 (C=C), 1619 cm−1 (C=N), and 3210 cm−1 (OH) .Scientific Research Applications

Antimicrobial Agents

2-Aminothiazoles, including derivatives like our compound of interest, have been utilized as starting materials for synthesizing heterocyclic analogues with significant roles as antibacterial and antifungal agents . These compounds have shown efficacy against multidrug-resistant strains, which is crucial in the fight against antibiotic resistance.

Pharmaceutical Drug Development

In pharmacology, 2-aminothiazole derivatives are potent inhibitors of cyclin-dependent kinase 5 (CDK5) . CDK5 is implicated in several neurodegenerative diseases, making these derivatives valuable as therapeutic agents for conditions like Alzheimer’s disease .

Agricultural Chemistry

The thiazole ring is a key component in the synthesis of various agricultural chemicals . It serves as a precursor for creating compounds that act as fungicides and herbicides, contributing to crop protection and yield improvement.

Industrial Applications

In the industrial sector, 2-aminothiazole derivatives are used in the synthesis of dyes, chemical reaction accelerators, and corrosion inhibitors . Their role in preventing metal corrosion is particularly noteworthy, as it extends the lifespan of industrial machinery and infrastructure.

Environmental Science

The environmental applications of 2-aminothiazole derivatives include their use as biocides and in the synthesis of compounds that aid in environmental remediation processes . They help in managing microbial contamination in various settings.

Biochemistry Research

2-Aminothiazole derivatives are used in biochemistry for studying enzyme inhibition and protein interactions . They serve as molecular probes to understand biological pathways and disease mechanisms at the molecular level.

Neuroprotective Agents

These compounds have shown potential as neuroprotective agents , offering protection to nerve cells against damage from neurodegenerative diseases or injuries. This application is pivotal for developing treatments for conditions like Parkinson’s disease and multiple sclerosis.

Analgesic and Anti-inflammatory Applications

2-Aminothiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities . This makes them candidates for the development of new pain relief medications with potentially fewer side effects than current options.

Mechanism of Action

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, have been found in many biologically active compounds such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

Thiazoles are known to interact with various targets in the body, leading to diverse biological activities . For instance, some thiazoles can inhibit certain enzymes, leading to antimicrobial or antifungal effects .

Biochemical Pathways

Thiazoles are known to interact with various biochemical pathways, leading to their diverse biological activities . For example, some thiazoles can inhibit the synthesis of certain proteins, leading to their antimicrobial or antifungal effects .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, its reactivity with certain substances, such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, may affect its stability and efficacy .

Safety and Hazards

Future Directions

The future directions of research on similar compounds include the design and synthesis of organic compounds for medicinal applications . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have drawn the attention of chemists over the years due to their diverse therapeutic roles .

properties

IUPAC Name |

2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)13-6(9-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOGDTMEXJQOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

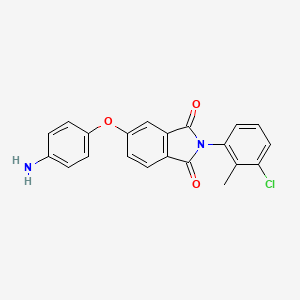

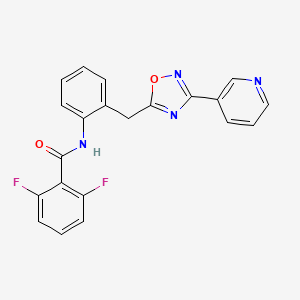

![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)

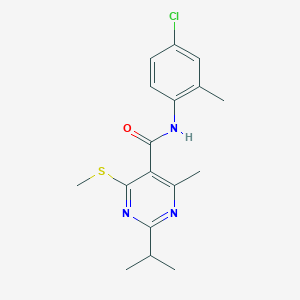

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

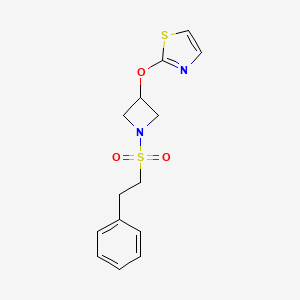

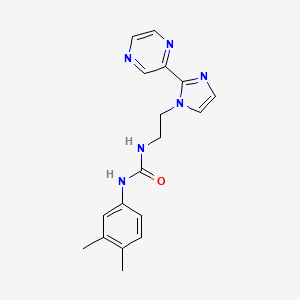

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

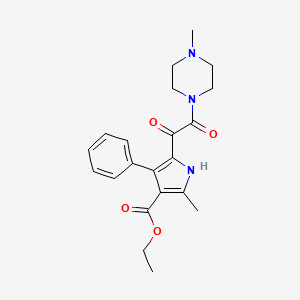

![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)